4-(4-Propylcyclohexyl)cyclohexylphenyl iodide

Liquid crystal synthesis Suzuki–Miyaura coupling Aryl halide reactivity

4-(4-Propylcyclohexyl)cyclohexylphenyl iodide (CAS 85547-11-1), systematically named 1-iodo-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene, is a trans,trans-configured bicyclohexylphenyl halide belonging to the broader class of hydroterphenyl liquid crystal (LC) intermediates. With a molecular formula of C21H31I and a molecular weight of 410.38 g·mol⁻¹, it serves as a versatile aryl iodide building block for constructing nematic and smectic mesogens via cross‑coupling chemistry.

Molecular Formula C21H31I
Molecular Weight 410.4 g/mol
Cat. No. B12093961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Propylcyclohexyl)cyclohexylphenyl iodide
Molecular FormulaC21H31I
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3I
InChIInChI=1S/C21H31I/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-6-3-4-7-21(20)22/h3-4,6-7,16-19H,2,5,8-15H2,1H3
InChIKeyHLYDHMTWAAVVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Propylcyclohexyl)cyclohexylphenyl iodide – Key Intermediate for High-Performance Liquid Crystal Synthesis


4-(4-Propylcyclohexyl)cyclohexylphenyl iodide (CAS 85547-11-1), systematically named 1-iodo-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene, is a trans,trans-configured bicyclohexylphenyl halide belonging to the broader class of hydroterphenyl liquid crystal (LC) intermediates [1]. With a molecular formula of C21H31I and a molecular weight of 410.38 g·mol⁻¹, it serves as a versatile aryl iodide building block for constructing nematic and smectic mesogens via cross‑coupling chemistry . Its rigid bicyclohexyl–phenyl core combined with a terminal iodine atom makes it a strategic precursor for introducing the 4′‑propyl‑1,1′‑bicyclohexyl‑4‑yl fragment into advanced LC architectures.

4-(4-Propylcyclohexyl)cyclohexylphenyl iodide – Why Halogen, Alkyl Chain, and Stereochemistry Cannot Be Swapped Arbitrarily


In the bicyclohexylphenyl iodide series, three structural parameters directly govern downstream reaction efficiency and final LC performance: the halogen atom, the terminal alkyl chain length, and the trans,trans ring geometry. Replacing iodine with bromine or chlorine alters oxidative‑addition rates in Pd‑catalyzed cross‑coupling, shifting the kinetic window and potentially lowering conversion in multi‑step sequences [1]. Changing the propyl group to a longer or shorter chain modifies the melting point, solubility, and the mesophase width of the ultimate LC material, as the alkyl tail dictates the balance between rigidity and fluidity [2]. Finally, deviation from trans,trans stereochemistry disrupts the molecular rod‑like shape essential for nematic phase formation, often eliminating the mesophase entirely [3]. These interdependent factors mean that substituting an analog with a different halogen, alkyl length, or cis‑contaminated stereoisomer can compromise the purity, yield, and mesomorphic properties of the finished LC formulation.

4-(4-Propylcyclohexyl)cyclohexylphenyl iodide – Quantified Differentiation Against Closest Analogs


Iodide vs. Chloride Reactivity in Pd‑Catalyzed Cross‑Coupling – Higher Conversion Under Mild Conditions

In Pd‑catalyzed Suzuki–Miyaura cross‑coupling reactions, aryl iodides and aryl bromides routinely deliver substantially higher conversion than aryl chlorides under comparable mild conditions [1]. Experimental studies show that aryl iodides give conversions comparable to aryl bromides, while aryl chlorides consistently show significantly lower conversions, often requiring elevated temperatures, stronger bases, or specialized ligands to achieve acceptable yields [1]. For 4-(4-propylcyclohexyl)cyclohexylphenyl iodide, this means that the iodide leaving group enables efficient C–C bond formation in multi‑step LC monomer assembly without forcing aggressive conditions that could degrade sensitive mesogenic intermediates.

Liquid crystal synthesis Suzuki–Miyaura coupling Aryl halide reactivity

Solubility Profile – Ultralow Aqueous Solubility Facilitates Non‑Aqueous Processing

4-(4-Propylcyclohexyl)cyclohexylphenyl iodide exhibits a calculated aqueous solubility of 1.5 × 10⁻⁶ g·L⁻¹ at 25 °C . This extreme hydrophobicity is nearly an order of magnitude lower than typical values reported for the corresponding bromo analog (4-bromo‑1‑[trans‑4‑(trans‑4‑propylcyclohexyl)cyclohexyl]benzene, CAS 89409‑95‑0), which is estimated at approximately 1 × 10⁻⁵ g·L⁻¹ based on its lower molecular weight (363.37 vs. 410.38 g·mol⁻¹) and reduced halogen polarizability . The ultralow water solubility minimizes hydrolysis side‑reactions during aqueous work‑up and enables straightforward phase separation in biphasic Suzuki couplings.

Liquid crystal intermediate Purification Solubility parameter

Thermal Stability – High Predicted Boiling Point Supports Distillation‑Based Purification

The predicted boiling point of 4-(4-propylcyclohexyl)cyclohexylphenyl iodide is 439.0 ± 24.0 °C (at 760 mmHg) , approximately 40–50 °C higher than the boiling point estimated for the analogous bromo compound (predicted ~390–400 °C) . This elevated boiling point reflects stronger intermolecular dispersion forces due to the larger, more polarizable iodine atom. For procurement, the higher boiling point implies that the iodide can withstand higher distillation temperatures during purification without thermal degradation, a practical advantage when removing non‑volatile impurities from LC intermediates.

Liquid crystal purification Thermal property Boiling point

Purity Specification – ≥99% (GC/HPLC) Commercial Availability Meets LC Monomer Requirements

Commercial suppliers offer 4-(4-propylcyclohexyl)cyclohexylphenyl iodide at purities of ≥98% (intermediate grade) and ≥99% (monomer grade) as determined by GC and HPLC . The ≥99.0% grade satisfies the industry‑standard purity threshold required for liquid crystal monomers, where impurities >0.1% can shift the nematic–isotropic clearing point by several degrees and introduce ionic contaminants that degrade electro‑optical performance [1]. In contrast, the bromo analog (CAS 89409‑95‑0) is most frequently listed at 98% purity, requiring additional recrystallization steps to reach monomer‑grade specification .

Liquid crystal monomer Purity grade Quality control

Recyclability of Iodinated Waste – Documented Recovery Route with 72.4% Yield and >99.5% Purity

During the large‑scale preparation of 4-(4‑n‑propyl)bicyclohexyl iodobenzene, polyiodinated by‑products accumulate as waste. A published recovery study demonstrates that these iodinated waste materials can be catalytically dehalogenated (Ru/C, KOH, H₂, 50–60 °C, 0.2 MPa) to regenerate 4-(4‑n‑propyl)bicyclohexyl benzene—the starting material for re‑iodination—in 72.4% yield with >99.5% purity (GC) [1]. This closed‑loop recycling capability is unique to the iodide derivative; the corresponding bromide or chloride waste streams lack documented recovery protocols with comparable efficiency.

Liquid crystal waste recovery Deiodination Sustainability

4-(4-Propylcyclohexyl)cyclohexylphenyl iodide – High‑Value Application Scenarios Backed by Evidence


Synthesis of Nematic Cyano‑Bicyclohexylphenyl Mesogens via Suzuki–Miyaura Coupling

The iodide serves as the electrophilic partner in Pd‑catalyzed Suzuki–Miyaura coupling with 4‑cyanophenylboronic acid to produce 4‑[4‑(4‑propylcyclohexyl)cyclohexyl]benzonitrile—a core high‑clearing‑point nematic LC monomer. The higher reactivity of the aryl iodide over the chloride ensures >85% coupling yield under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C), as supported by class‑level kinetic data [1]. The ≥99% purity of the starting iodide minimizes homocoupling by‑products that would otherwise depress the nematic–isotropic transition temperature of the final LC formulation.

High‑Purity LC Monomer Manufacturing for Super‑Twisted Nematic (STN) Displays

STN‑LCD manufacturers require bicyclohexylphenyl‑based monomers with individual impurity levels <0.1% to maintain steep electro‑optical response curves. The routine availability of 4-(4-propylcyclohexyl)cyclohexylphenyl iodide at ≥99.0% purity allows direct use without additional purification, shortening the monomer synthesis sequence by one to two unit operations compared to routes starting from the 98%‑grade bromo analog. The ultralow water solubility (1.5 × 10⁻⁶ g·L⁻¹) further facilitates phase‑pure isolation during the aqueous work‑up of the coupling step.

Large‑Scale Production with Integrated Iodide‑Waste Recycling

In pilot‑plant campaigns synthesizing multi‑kilogram quantities of bicyclohexylphenyl LC intermediates, the accumulation of over‑iodinated side products poses a significant waste‑disposal cost. The documented Ru/C‑catalyzed deiodination recovery process (72.4% yield, >99.5% GC purity) [2] enables on‑site regeneration of the parent hydrocarbon for re‑iodination, reducing fresh raw material consumption and hazardous halogenated waste output. This recycling infrastructure is currently validated only for the iodide derivative, giving it a sustainability advantage over bromo or chloro analogs in procurement decisions for continuous manufacturing.

Analytical Reference Standard for LC–MS and GC–MS Method Development

The high isotopic abundance of iodine (¹²⁷I, ~100% natural abundance) coupled with the compound's high boiling point (439 °C predicted) makes it an excellent retention‑time marker and mass‑calibration standard for GC–MS and LC–MS analysis of LC monomer batches. The compound's well‑defined molecular ion cluster (M⁺ at m/z 410) and characteristic isotopic pattern simplify peak identification in complex LC mixture chromatograms, a feature less pronounced with the bromo analog due to overlapping isotope patterns from the ⁷⁹Br/⁸¹Br isotopologues.

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